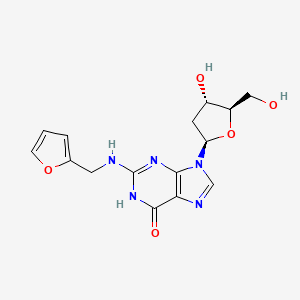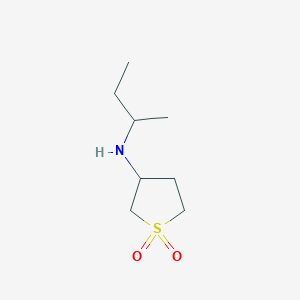
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylicacid is a heterocyclic compound that contains both an oxadiazole ring and a pyrrolidine ring
Méthodes De Préparation
The synthesis of 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylicacid typically involves the formation of the oxadiazole ring followed by its attachment to the pyrrolidine ring. One common method involves the cyclization of an amidoxime with a suitable carboxylic acid derivative under acidic conditions . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as using high temperatures and specific catalysts .
Analyse Des Réactions Chimiques
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylicacid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylicacid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylicacid include other oxadiazole derivatives and pyrrolidine-containing compounds. For example:
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole ring but differs in its additional functional groups.
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride: This compound is structurally similar but contains a methanamine group instead of a pyrrolidine ring.
The uniqueness of 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylicacid lies in its combination of the oxadiazole and pyrrolidine rings, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H15N3O3 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H15N3O3/c1-2-9-11-8(12-16-9)6-13-4-3-7(5-13)10(14)15/h7H,2-6H2,1H3,(H,14,15) |
Clé InChI |
WEIWYZGHBXYRQV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=NO1)CN2CCC(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate](/img/structure/B13012943.png)
![Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13012944.png)
![4-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13012950.png)
![3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B13012956.png)
![tert-Butyl 4-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13012959.png)
![7-Bromofuro[3,2-b]pyridine](/img/structure/B13012966.png)
![(1S,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13012971.png)
![t-Butyl 3-[1-(methoxycarbonyl)ethyl]azetidine-1-carboxylate](/img/structure/B13012977.png)



![Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13013008.png)
